molecular formula C13H18O3 B028763 2-(4-Isobutylphenyl)-2-hydroxypropionic Acid CAS No. 60057-62-7

2-(4-Isobutylphenyl)-2-hydroxypropionic Acid

Cat. No. B028763
Key on ui cas rn: 60057-62-7
M. Wt: 222.28 g/mol
InChI Key: APEODKDQAWQDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04713485

Procedure details

Into a 500 ml-bomb-apparatus, were introduced 2 g (7.7×10-3 mol) of 2,2-dichloro-1-(4-isobutyl-phenyl)-1-propanone (G.P.C.: 95.4%), 7.2 g (0.18 mol) of sodium hydroxide in pellets, 200 ml of water and 40 ml of xylene. The mixture was brought to 200° C. and stirred for 1 hour at this temperature. The inner pressure in the bomb-apparatus was about 14 bars. After cooling at 20° C., the medium was decanted and the aqueous phases were re-extracted with ethyl ether. After acidification at pH=1 with concentrated hydrochloric acid, the medium was again extracted with ethyl ether. These last ethereal phases were washed with water, dried on sodium sulphate and brought to dryness under vacuum. In this manner, 1.60 g of 2-(4-isobutyl-phenyl)-2-hydroxy-propionic acid were obtained titrating 91.6% in G.P.C. namely a molar yield of 89.8%. An analytical sample was prepared by crystallisation from hexane.
Name
2,2-dichloro-1-(4-isobutyl-phenyl)-1-propanone
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(C)[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:7][CH:6]=1)=[O:4].[OH-:17].[Na+].[OH2:19].[C:20]1(C)C(C)=CC=CC=1>>[CH2:11]([C:8]1[CH:7]=[CH:6][C:5]([C:3]([OH:4])([CH3:2])[C:20]([OH:19])=[O:17])=[CH:10][CH:9]=1)[CH:12]([CH3:13])[CH3:14] |f:1.2|

Inputs

Step One
Name
2,2-dichloro-1-(4-isobutyl-phenyl)-1-propanone
Quantity
2 g
Type
reactant
Smiles
ClC(C(=O)C1=CC=C(C=C1)CC(C)C)(C)Cl
Name
Quantity
7.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to 200° C.
CUSTOM
Type
CUSTOM
Details
the medium was decanted
EXTRACTION
Type
EXTRACTION
Details
the aqueous phases were re-extracted with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
After acidification at pH=1 with concentrated hydrochloric acid, the medium was again extracted with ethyl ether
WASH
Type
WASH
Details
These last ethereal phases were washed with water
CUSTOM
Type
CUSTOM
Details
dried on sodium sulphate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C(=O)O)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.